molecular formula C14H12ClNO2 B6372324 MFCD18313425 CAS No. 1261917-62-7

MFCD18313425

Cat. No.: B6372324
CAS No.: 1261917-62-7
M. Wt: 261.70 g/mol
InChI Key: STTVNKSNDLZDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are frequently utilized in pharmaceutical and materials science research due to their tunable electronic properties and bioactivity.

Properties

IUPAC Name

2-chloro-5-(3-hydroxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-4-10(6-11(17)5-8)9-2-3-13(15)12(7-9)14(16)18/h2-7,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTVNKSNDLZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683994
Record name 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-62-7
Record name 4-Chloro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313425 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Common synthetic routes include:

    Method 1: This method involves the reaction of compound A with compound B under specific conditions to form this compound.

    Method 2: Another approach is the catalytic hydrogenation of compound C, which results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD18313425 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

MFCD18313425 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18313425 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Research Findings and Functional Insights

Structural vs. Functional Similarity
  • Halogenated Pyrrolotriazines (e.g., CAS 918538-05-3) : These compounds exhibit strong electrophilic character due to chlorine substituents, making them reactive intermediates in cross-coupling reactions . However, their poor aqueous solubility limits in vivo applications .
  • Trifluoromethyl Ketones (e.g., CAS 1533-03-5) : The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring CNS drug design, but introduces synthetic challenges due to fluorine’s electronegativity .
Performance in Pharmacological Assays
  • This compound’s inferred Log S (-2.5) suggests moderate solubility, aligning with halogenated analogs but lagging behind trifluoromethyl derivatives (-1.98 Log S) .
  • Hazard profiles differ significantly: Chlorinated compounds pose respiratory risks, while trifluoromethyl derivatives are primarily orally toxic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.